N-(3-acetylphenyl)quinoxaline-6-carboxamide
Description
N-(3-Aetylphenyl)quinoxaline-6-carboxamide is a quinoxaline derivative featuring a carboxamide group at the 6-position of the quinoxaline core, substituted with a 3-acetylphenyl moiety. Quinoxaline-based compounds are renowned for their diverse biological activities, particularly antibacterial properties, as demonstrated by studies on structurally related carboxamide derivatives . Synthesis of such compounds typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, followed by purification via column chromatography .
Properties
IUPAC Name |
N-(3-acetylphenyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11(21)12-3-2-4-14(9-12)20-17(22)13-5-6-15-16(10-13)19-8-7-18-15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDUNGYQINWASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)quinoxaline-6-carboxamide typically involves the condensation of 3-acetylphenylamine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology and Medicine: In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways . For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
Comparison with Similar Quinoxaline-6-Carboxamide Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of quinoxaline-6-carboxamides are highly dependent on substituents at the quinoxaline core and the carboxamide side chain. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The acetyl group in the target compound improves water solubility compared to purely aromatic substituents (e.g., thienyl or methoxyphenyl) but remains less soluble than morpholine-containing derivatives .
- Spectral Characteristics: The acetyl carbonyl group is expected to show a strong IR absorption near 1700 cm⁻¹, distinct from the carboxamide C=O (~1640 cm⁻¹) observed in analogs like 3-chloro-N,N-diethylquinoxaline-2-carboxamide .
Biological Activity
N-(3-acetylphenyl)quinoxaline-6-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to elucidate the mechanisms, efficacy, and potential therapeutic applications of this compound based on available scientific literature.
Chemical Structure and Properties
This compound features a quinoxaline core, which is a bicyclic structure known for its pharmacological significance. The presence of an acetylphenyl group and a carboxamide functionality enhances its interaction with biological targets, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can lead to modulation of several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding : It can bind to receptors that play critical roles in cellular signaling and proliferation.
- DNA Interaction : Potential binding to DNA could influence gene expression and cellular growth.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Colon Cancer (HCT-116) : Studies have shown that this compound can induce apoptosis in HCT-116 cells, leading to cell death through the activation of pro-apoptotic markers such as caspase-3 and p53 .
- Breast Cancer (MCF-7) : Similar effects were observed in MCF-7 cells, where the compound demonstrated selective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 2.5 | Induction of apoptosis |
| MCF-7 | 1.8 | Activation of caspases |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including antibiotic-resistant ones:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against MRSA .
- Enterococcus species : Effective against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, outperforming several conventional antibiotics .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | MIC (mg/L) | Comparison with Standard Antibiotics |
|---|---|---|
| MRSA | 0.5 | Superior to vancomycin |
| VRE (E. faecium, E. faecalis) | 0.75 | Comparable to daptomycin |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the significance of specific functional groups in enhancing the biological activity of this compound. Notably:
- The acetyl group is crucial for cytotoxic activity.
- The quinoxaline core is essential for antimicrobial properties, with modifications leading to enhanced efficacy against resistant strains .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on HCT-116 cells. Results indicated a significant increase in apoptosis markers, suggesting a promising approach for colon cancer treatment .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity against biofilms formed by MRSA and VRE strains. The compound effectively reduced biofilm formation, highlighting its potential as a new therapeutic agent against resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
